molecular formula C8H5ClF3NO B1352599 N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride CAS No. 74467-05-3

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Cat. No.: B1352599
CAS No.: 74467-05-3
M. Wt: 223.58 g/mol
InChI Key: YALQVNZAQRGNQE-NTUHNPAUSA-N
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Description

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzimidoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidoyl compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable for producing derivatives with specific properties.

Reactions and Mechanisms
The compound can undergo several types of reactions, including:

  • Nucleophilic Substitution : The chloride group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation and Reduction : It can be oxidized to form oxides or reduced to yield different reduced forms using common reagents like potassium permanganate or lithium aluminum hydride.

Biological Applications

Antiviral and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antiviral and anticancer effects. Studies have explored its interaction with specific molecular targets, suggesting mechanisms that may inhibit viral replication or cancer cell proliferation .

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, derivatives of the compound have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases .

Medicinal Chemistry

Drug Development Potential
Due to its unique chemical structure, this compound is being explored for drug development. Its efficacy as a scaffold for designing new pharmacological agents is under investigation, particularly in creating compounds with enhanced biological activity against resistant strains of pathogens .

Case Studies in Drug Formulation
Several studies have documented the synthesis of new derivatives based on this compound, assessing their biological activity against various pathogens, including Mycobacterium tuberculosis. These studies highlight the potential of these derivatives as antimicrobial agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride include:

  • N-Hydroxy-4-(trifluoromethyl)benzamide
  • N-Hydroxy-4-(trifluoromethyl)benzonitrile
  • N-Hydroxy-4-(trifluoromethyl)benzaldehyde

Uniqueness

What sets this compound apart is its combination of a trifluoromethyl group with a benzimidoyl chloride moiety. This unique structure imparts distinct reactivity and properties, making it particularly useful in specialized chemical reactions and research applications.

Biological Activity

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidoyl group with a trifluoromethyl substituent. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these biomolecules through several pathways:

  • Enzyme Inhibition : It has been reported that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .
  • Receptor Interaction : The compound may also act as an agonist or antagonist for specific receptors, influencing signaling pathways within cells .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity. The structure-activity relationship suggests that the trifluoromethyl group enhances its efficacy against pathogens.

Case Studies

  • Inhibition of Cholinesterases : A study evaluated the inhibition potential of several hydrazones related to this compound. The results indicated IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, demonstrating significant enzyme inhibition capabilities .
  • Cellular Assays : In a cellular model using HEK293 cells, compounds structurally related to this compound were screened for their agonist activity on TLR7 receptors. Some derivatives showed promising activity with EC50 values around 21.4 μM, indicating potential therapeutic applications in immune modulation .

Data Table: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialModerate to good activity
AChE InhibitionIC50 = 46.8 - 137.7 µM
BuChE InhibitionIC50 = 19.1 - 881.1 µM
TLR7 Agonist ActivityEC50 = 21.4 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation reactions using substituted benzoyl chlorides. For example, a modified procedure involves reacting hydroxylamine derivatives with 4-(trifluoromethyl)benzoyl chloride under inert atmospheres (e.g., argon) in dichloromethane (CH2Cl2) at 0°C, followed by room-temperature stirring. Potassium carbonate is often used as a base to neutralize HCl byproducts, achieving yields up to 89% . Reaction temperature, stoichiometry of reagents, and exclusion of moisture are critical for reproducibility.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm hydroxylamine and trifluoromethyl group integration. For example, the hydroxyl proton appears as a broad singlet (~δ 8.2 ppm in CDCl3) .
  • X-ray crystallography : Resolves molecular geometry, as demonstrated for the related (Z)-N,N'-hydroxy-4-(trifluoromethyl)benzimidamide .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., NIST spectra for trifluoromethyl-substituted benzoyl chlorides) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., in a desiccator) at 0–4°C. Exposure to humidity can hydrolyze the imidoyl chloride group, forming benzamide derivatives. Workplace controls, such as argon-purged environments and sealed containers, are advised .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?

  • Solvent selection : Use CH2Cl2 for its low nucleophilicity and compatibility with acyl chlorides .
  • Catalytic systems : Explore Cu(I)/TMEDA catalysts to enhance coupling efficiency, as seen in analogous trifluoroacetimidoyl chloride reactions .
  • Scalability : Continuous flow reactors can improve yield consistency during large-scale production, as demonstrated for related benzamides .

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the imidoyl chloride carbon, facilitating nucleophilic attacks. For example, in Cu-catalyzed cross-coupling with amines, aryl halides at the 2-position of benzimidazoles show enhanced reactivity due to this effect . Steric hindrance from the trifluoromethyl group may require tailored ligands (e.g., TMEDA) to maintain reaction efficiency .

Q. What catalytic systems effectively utilize this compound in cross-coupling reactions?

  • Copper(I) catalysts : Enable C–N bond formation with primary amines, as shown in the synthesis of 2-(trifluoromethyl)benzimidazoles .
  • Ligand-dependent systems : TMEDA or bipyridine ligands improve catalytic activity by stabilizing intermediates .

Q. How can researchers reconcile discrepancies in reported reaction yields under varying catalytic conditions?

Systematic parameter optimization (e.g., temperature, solvent polarity, and ligand ratios) is critical. For instance, aryl bromides and chlorides show lower reactivity compared to iodides in Cu-catalyzed reactions, necessitating adjusted catalyst loadings . Contrasting methodologies (e.g., argon vs. air atmosphere) should be evaluated via controlled experiments .

Q. What recent advancements in medicinal chemistry utilize this compound as a key intermediate?

It serves as a precursor for hydroxamic acid derivatives, which are explored as histone deacetylase (HDAC) inhibitors. For example, analogs like N-hydroxy-4-(methylsulfonyl)benzimidoyl chloride exhibit bioactivity in enzyme inhibition assays .

Q. Methodological Guidance

Q. What are the challenges in interpreting NMR and mass spectrometry data for this compound?

  • Hydroxyl proton exchange : The –OH group may appear as a broad peak or disappear upon D2O addition, complicating integration .
  • Trifluoromethyl splitting : <sup>19</sup>F coupling in <sup>1</sup>H NMR can cause signal multiplicity, requiring careful assignment .
  • Mass spectral fragmentation : The trifluoromethyl group increases molecular ion stability, but chloride loss (m/z –35) is common .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use local exhaust systems to avoid inhalation of toxic vapors .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to corrosive byproducts (e.g., HCl) .
  • Waste disposal : Neutralize residual acyl chlorides with aqueous bicarbonate before disposal .

Properties

CAS No.

74467-05-3

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+

InChI Key

YALQVNZAQRGNQE-NTUHNPAUSA-N

SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

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